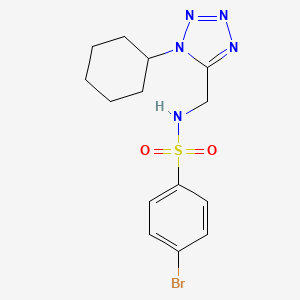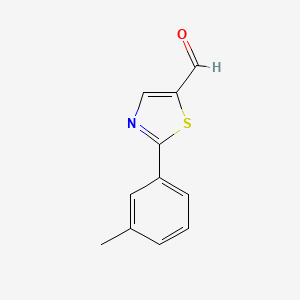
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C11H9NOS. It is a derivative of thiazole, a five-membered ring containing nitrogen and sulfur atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-m-tolylthiazole with appropriate reagents to introduce the aldehyde functional group at the 5-position. One common method involves the use of Vilsmeier-Haack reaction, where the thiazole compound reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: 2-M-Tolylthiazole-5-carboxylic acid.
Reduction: 2-M-Tolylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various biological pathways, contributing to its observed biological effects .
類似化合物との比較
Similar Compounds
Thiazole: The parent compound of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde.
2-Methylthiazole: A similar compound with a methyl group at the 2-position instead of the tolyl group.
5-Methylthiazole: A compound with a methyl group at the 5-position instead of the aldehyde group.
Uniqueness
This compound is unique due to the presence of both the tolyl group and the aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
特性
CAS番号 |
921061-16-7; 921124-57-4 |
|---|---|
分子式 |
C11H9NOS |
分子量 |
203.26 |
IUPAC名 |
2-(3-methylphenyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-6-10(7-13)14-11/h2-7H,1H3 |
InChIキー |
MQUFKDMUTLOWEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC=C(S2)C=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


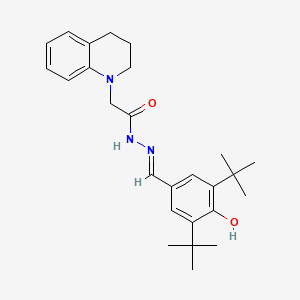
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2705464.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2705467.png)
![7-hexadecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705471.png)
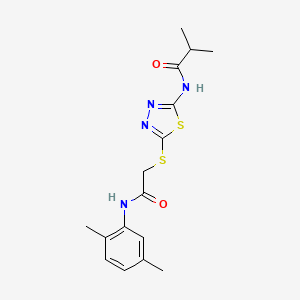
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea](/img/structure/B2705474.png)
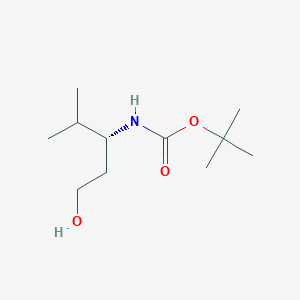

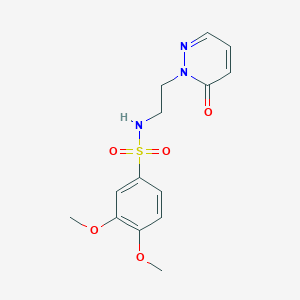
![3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2705478.png)
![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2705479.png)
![Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2705481.png)
![1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2705482.png)
